3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, while pyrazole derivatives are often used in medicinal chemistry. This compound, therefore, holds significant potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole moieties through a formylation reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The indole and pyrazole rings can undergo electrophilic substitution reactions due to the presence of electron-rich nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-methanol.
Substitution: Halogenated derivatives of the indole or pyrazole rings.
Scientific Research Applications
3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(1-Methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of both indole and pyrazole moieties, which confer a combination of biological activities and chemical reactivity that is not commonly found in other compounds .
Properties
IUPAC Name |
3-(1-methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-21-17-10-6-5-7-14(17)11-18(21)19-15(13-23)12-22(20-19)16-8-3-2-4-9-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFLXZMZPSPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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